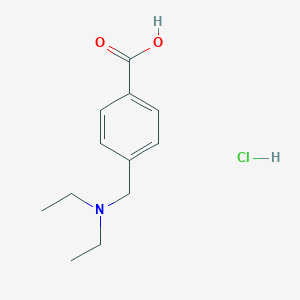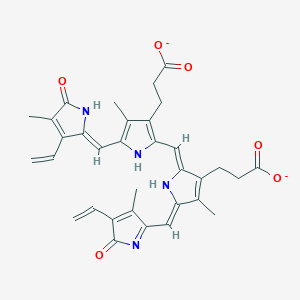
4-((Diethylamino)methyl)benzoesäurehydrochlorid
Übersicht
Beschreibung
Abacavirhemisulfat ist eine Salzform von Abacavir, einem Nukleosidanalogon-Reverse-Transkriptase-Inhibitor, der zur Behandlung von Human-Immunschwäche-Virus (HIV)-Infektionen eingesetzt wird. Abacavir ist ein synthetisches carbocyclisches Nukleosid mit der chemischen Formel { (1S,4R)-4- [2-Amino-6- (Cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanolhemisulfat. Es ist bekannt für seine Wirksamkeit bei der Hemmung der HIV-Replikation durch das gezielte Ansprechen auf das Reverse-Transkriptase-Enzym .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Abacavirhemisulfat umfasst mehrere wichtige Schritte. Eine übliche Methode beginnt mit einem geeigneten Di-Haloaminopyrimidin, das mit einem Aminoalkohol zu einer Zwischenverbindung umgesetzt wird. Diese Zwischenverbindung wird dann zu einer Schlüsselzwischenverbindung cyclisiert, gefolgt von der Substitution des Chloratoms durch Cyclopropylamin, um Abacavir als freie Base zu erzeugen . Die freie Base wird dann durch Reaktion mit Schwefelsäure in ihr Hemisulfatsalz umgewandelt .
Industrielle Produktionsmethoden
Die industrielle Produktion von Abacavirhemisulfat umfasst typischerweise die großtechnische Synthese unter Verwendung der oben genannten Synthesewege. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei häufig die Verwendung anorganischer Basen in einem Gemisch aus Wasser und Alkohol zur Entfernung von Schutzgruppen und Isolierung des Endprodukts eingesetzt wird .
Wissenschaftliche Forschungsanwendungen
Abacavirhemisulfat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung von Nukleosidanaloga und deren chemischen Eigenschaften verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Virusreplikation und zelluläre Mechanismen.
Medizin: Weit verbreitet in der Behandlung von HIV-Infektionen, häufig in Kombination mit anderen antiretroviralen Mitteln.
Industrie: Wird bei der Entwicklung von pharmazeutischen Formulierungen und Medikamentenabgabesystemen eingesetzt.
Wirkmechanismus
Abacavirhemisulfat übt seine Wirkung aus, indem es das Reverse-Transkriptase-Enzym hemmt, das für die Replikation von HIV unerlässlich ist. Sobald es sich in der Zelle befindet, wird Abacavir zu seiner aktiven Form, Carbovirtriphosphat, phosphoryliert. Dieses aktive Metabolit konkurriert mit natürlichen Nukleosiden um den Einbau in virale DNA, was zur Kettenabbruch und zur Hemmung der Virusreplikation führt .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of abacavir hemisulfate involves several key steps. One common method starts with a suitable di-halo aminopyrimidine, which is reacted with an aminoalcohol to form an intermediate compound. This intermediate is then cyclized to yield a key intermediate compound, followed by the displacement of the chlorine atom with cyclopropylamine to produce abacavir as a free base . The free base is then converted to its hemisulfate salt by reacting with sulfuric acid .
Industrial Production Methods
Industrial production of abacavir hemisulfate typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, often involving the use of inorganic bases in a mixture of water and alcohol to remove protective groups and isolate the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Abacavirhemisulfat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Abacavir kann zu seinem entsprechenden Carbonsäurederivat oxidiert werden.
Reduktion: Reduktionsreaktionen können Abacavir in seine Alkoholderivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Abacavirmolekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Natriumhydrid und Alkylhalogenide werden für nucleophile Substitutionsreaktionen eingesetzt.
Hauptprodukte
Oxidation: Carbonsäurederivate.
Reduktion: Alkoholderivate.
Substitution: Verschiedene substituierte Abacavirderivate, abhängig von den verwendeten Reagenzien.
Wirkmechanismus
Abacavir hemisulfate exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. Once inside the cell, abacavir is phosphorylated to its active form, carbovir triphosphate. This active metabolite competes with natural nucleosides for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Lamivudin: Ein weiterer Nukleosidanalogon-Reverse-Transkriptase-Inhibitor, der in Kombination mit Abacavir zur HIV-Behandlung eingesetzt wird.
Zidovudin: Ein Nukleosidanalogon, das ebenfalls das Reverse-Transkriptase-Enzym angreift, jedoch eine andere chemische Struktur aufweist.
Tenofovir: Ein Nukleotidanalogon-Reverse-Transkriptase-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Einzigartigkeit
Abacavirhemisulfat ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die eine effektive Hemmung des Reverse-Transkriptase-Enzyms ermöglicht. Seine Kombination mit anderen antiretroviralen Mitteln erhöht seine Wirksamkeit und verringert die Wahrscheinlichkeit der Resistenzentwicklung .
Eigenschaften
IUPAC Name |
4-(diethylaminomethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-13(4-2)9-10-5-7-11(8-6-10)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSXCOZXAABDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40486107 | |
| Record name | 4-((Diethylamino)methyl)benzoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106261-54-5 | |
| Record name | 4-((Diethylamino)methyl)benzoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)









